molecular formula C24H18O2 B11513000 (3Z)-3-(acenaphthylen-1(2H)-ylidene)-5-(2,4-dimethylphenyl)furan-2(3H)-one

(3Z)-3-(acenaphthylen-1(2H)-ylidene)-5-(2,4-dimethylphenyl)furan-2(3H)-one

Cat. No.: B11513000
M. Wt: 338.4 g/mol
InChI Key: UJUZXCKZQFPEMT-MRCUWXFGSA-N
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Description

“(3Z)-3-(acenaphthylen-1(2H)-ylidene)-5-(2,4-dimethylphenyl)furan-2(3H)-one” is a complex organic compound with an intriguing structure. Let’s break it down:

  • The acenaphthylene moiety contributes to its aromatic character. Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) containing two fused benzene rings.
  • The furan ring is a five-membered heterocycle containing one oxygen atom. It imparts reactivity and versatility to the compound.
  • The (3Z)-3 configuration indicates the position of the double bond in the acenaphthylene ring.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: Can be oxidized to form the corresponding furan-2,3-dione.

    Reduction: Reduction of the furan ring yields the dihydrofuran derivative.

    Substitution: Undergoes electrophilic aromatic substitution reactions due to the aromatic acenaphthylene moiety.

Common Reagents::

    Oxidation: KMnO₄, CrO₃, or H₂O₂.

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Halogens (e.g., Br₂, Cl₂), Lewis acids (e.g., AlCl₃).

Major Products::
  • Oxidation: Furan-2,3-dione.
  • Reduction: Dihydrofuran derivative.

Scientific Research Applications

    Chemistry: Building block for designing novel organic materials.

    Biology: Investigated as potential bioactive compounds due to its structural features.

    Medicine: Research on its anti-inflammatory or antioxidant properties.

    Industry: Used in the synthesis of functionalized polymers and dyes.

Mechanism of Action

    Targets: Interacts with specific enzymes or receptors due to its aromatic and functional groups.

    Pathways: Modulates cellular signaling pathways related to inflammation or oxidative stress.

Comparison with Similar Compounds

    Unique Features: The combination of acenaphthylene and furan rings sets it apart.

    Similar Compounds: Related compounds include acenaphthene, furan-2-one, and 2,4-dimethylphenylacetic acid.

Properties

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

(3Z)-3-(2H-acenaphthylen-1-ylidene)-5-(2,4-dimethylphenyl)furan-2-one

InChI

InChI=1S/C24H18O2/c1-14-9-10-18(15(2)11-14)22-13-21(24(25)26-22)20-12-17-7-3-5-16-6-4-8-19(20)23(16)17/h3-11,13H,12H2,1-2H3/b21-20-

InChI Key

UJUZXCKZQFPEMT-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=C/C(=C/3\CC4=CC=CC5=C4C3=CC=C5)/C(=O)O2)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C3CC4=CC=CC5=C4C3=CC=C5)C(=O)O2)C

Origin of Product

United States

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